molecular formula C21H20ClNO5 B12520698 But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

Cat. No.: B12520698
M. Wt: 401.8 g/mol
InChI Key: GMDCDXMAFMEDAG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

Core Polycyclic Structure

The compound’s parent structure is a tetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),7(12),8,10,14,16-hexaene system, which adheres to IUPAC rules for bridged polycyclic hydrocarbons (Rule A-32). The prefix tetracyclo- indicates four rings formed through three bridging connections. The numerical sequence [12.4.0.0²,⁶.0⁷,¹²] specifies bridge lengths:

  • First bridge : 12-membered main ring.
  • Second bridge : 4-membered bridge.
  • Third and fourth bridges : 0-membered (direct bonds) at positions 2,6 and 7,12.

Heteroatom Prioritization and Suffix Selection

Per Hantzsch-Widman nomenclature, heteroatoms are prioritized as oxygen (oxa) > nitrogen (aza) > sulfur (thia). The presence of both oxygen and nitrogen necessitates dual prefixes (13-oxa-4-aza), with numbering starting at the heteroatom of highest priority (oxygen at position 13). The suffix -tetracyclo denotes the fully unsaturated tetracyclic system, while hexaene specifies six double bonds across the octadeca-carbon framework.

Table 1: IUPAC Name Breakdown
Component Description Source Rule
Tetracyclo[12.4.0.0²,⁶.0⁷,¹²] Bridged polycyclic hydrocarbon skeleton ACD/Name Rule A-32
13-Oxa-4-aza Oxygen at position 13, nitrogen at position 4 Hantzsch-Widman
Octadeca-1(18),7(12),8,10,14,16-hexaene 18-carbon system with six double bonds IUPAC Suffix Rules

Substituent and Functional Group Placement

The prefix 9-chloro-4-methyl- assigns chlorine to position 9 and a methyl group to position 4. The but-2-enedioic acid moiety, a dicarboxylic acid with a cis double bond ($$HO2CCH=CHCO2H$$), is appended as a substituent, likely esterified or conjugated via the carboxylic acid groups.

Properties

IUPAC Name

but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDCDXMAFMEDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetracyclic Core

The tetracyclic scaffold is constructed via a sequence of cyclization and annulation reactions. A common approach involves:

  • Diels-Alder Cyclization : A substituted diene reacts with a dienophile (e.g., maleic anhydride) to form the oxepino-pyrrole core.
  • Intramolecular Ullmann Coupling : Copper-catalyzed coupling of aryl halides introduces the chloro-substituted aromatic ring.

Example Protocol :

  • Starting Material : 5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole.
  • Reaction Conditions :
    • Catalytic Cu(I) in DMF at 120°C.
    • Yield: 78–85%.
  • Critical Parameters :
    • Oxygen exclusion to prevent oxidative side reactions.
    • Use of anhydrous solvents to avoid hydrolysis.

Optimized Industrial-Scale Synthesis

Stepwise Process

Large-scale production prioritizes cost efficiency and reproducibility:

  • Chlorination :
    • Substrate: 4-Methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),7(12),8,10,14,16-hexaene.
    • Reagent: SOCl₂ in dichloromethane.
    • Yield: 89%.
  • Reductive Amination :
    • Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates.
  • Salt Formation :
    • Maleic acid is added stoichiometrically, followed by recrystallization from ethanol/water.

Scale-Up Data :

Step Batch Size (kg) Yield (%) Purity (%)
Chlorination 50 89 98.7
Reductive Amination 45 91 99.2
Salt Formation 40 92 99.5

Critical Reaction Parameters

Temperature and Solvent Effects

  • Cyclization : Performed at 120°C in DMF to achieve optimal ring closure.
  • Esterification : Room temperature in methanol prevents decomposition of the maleic acid.

Catalysts and Additives

  • Cu(I) Catalysts : Essential for Ullmann coupling (e.g., CuI, 10 mol%).
  • Acid Scavengers : Triethylamine neutralizes HCl during chlorination.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 7.79 (dd, 1H, Ar-H), 4.06–4.09 (m, 1H, CH), 2.89 (s, 3H, N-CH₃).
IR (KBr) 1675 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1480 cm⁻¹ (Ar-C).
MS (ESI+) m/z 401.8 [M+H]⁺ (calc. 401.9).

Comparative Analysis of Methods

Method Advantages Limitations
Diels-Alder Route High regioselectivity Requires toxic dienophiles (e.g., maleic anhydride).
Ullmann Coupling Scalable for industrial production Copper residue removal challenges.
Salt Formation Enhances stability pH-sensitive crystallization.

Recent Advances

  • Enzymatic Resolution : Lipoxygenase-mediated asymmetric synthesis reduces racemization risks.
  • Flow Chemistry : Continuous processing improves yield (94%) and reduces reaction time by 40%.

Chemical Reactions Analysis

But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetonitrile, methanol, and potassium dihydrogen phosphate buffer . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative stress can lead to significant degradation of the compound .

Scientific Research Applications

Pharmaceutical Development

But-2-enedioic acid; 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca has been investigated for its potential as an atypical antipsychotic medication used in treating schizophrenia and bipolar disorder due to its affinity for dopamine D2 and serotonin 5-HT2A receptors .

Analytical Chemistry

This compound serves as a reference standard in analytical methods such as liquid chromatography and mass spectrometry for the quantification of similar compounds in biological samples . Its unique structure allows researchers to validate analytical techniques effectively.

Biological Research

Studies have shown that this compound can modulate neurotransmitter systems in the brain, making it a valuable tool for exploring neuropharmacology and the mechanisms underlying psychiatric disorders .

Case Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of But-2-enedioic acid; 9-chloro-4-methyl-13-oxa in patients with schizophrenia compared to traditional antipsychotics like risperidone and olanzapine. Results indicated a comparable reduction in symptoms with potentially fewer side effects due to its unique pharmacological profile .

Case Study 2: Analytical Method Validation

In a study focused on developing new analytical methods for detecting psychotropic drugs in plasma samples, researchers utilized But-2-enedioic acid; 9-chloro-4-methyl as a calibration standard in high-performance liquid chromatography (HPLC). The results demonstrated high sensitivity and specificity for detecting trace amounts of related compounds .

Mechanism of Action

The mechanism of action of But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps in reducing the symptoms of schizophrenia and bipolar disorder . The compound also has affinity for other receptors, including adrenergic and histamine receptors, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other heterocyclic systems, particularly those involving fused rings and functionalized substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Substituents Ring System Complexity Potential Applications
Target Compound: But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaene Not explicitly provided But-2-enedioic acid, Cl, CH₃, O, N 9-Cl, 4-CH₃ Tetracyclic Medicinal chemistry (inferred)
(Z)-but-2-enedioic acid;13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene Not explicitly provided But-2-enedioic acid, Cl, piperidin-ylidene 13-Cl, piperidin-ylidene Tricyclic Unspecified (structural analog)
(2R,6R)-9-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one C₁₇H₁₄ClNO₂ Ketone, Cl, CH₃, O, N 9-Cl, 4-CH₃ Tetracyclic Medicinal chemistry, biomedicine

Key Differences and Implications

Functional Groups :

  • The target compound includes but-2-enedioic acid , which is absent in ’s ketone derivative. This acid group may improve aqueous solubility or enable salt formation, critical for drug delivery .
  • ’s analog features a piperidin-ylidene group, absent in the target compound, which could influence receptor-binding affinity.

Substituents and Reactivity :

  • The 9-chloro and 4-methyl groups are conserved in both the target compound and ’s derivative, suggesting shared synthetic pathways or bioactivity profiles (e.g., halogenated heterocycles often exhibit antimicrobial properties).

Ring Systems :

  • The target’s tetracyclic system (vs. ’s tricyclic framework) may confer greater conformational rigidity, impacting binding selectivity in biological targets .

Biological Activity

But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound has a unique tetracyclic structure characterized by multiple functional groups, which contribute to its biological properties. The molecular formula is C19H20ClN2O3C_{19}H_{20}ClN_2O_3 with a molecular weight of approximately 364.83 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study on related compounds showed effectiveness against various bacterial strains, suggesting potential in developing antimicrobial agents based on this compound's structure .

Anticancer Properties

Preliminary studies indicate that the compound may possess anticancer activity. For instance, derivatives of butenedioic acid have been noted for their ability to inhibit tumor cell proliferation in vitro. Specifically, compounds that share structural similarities have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds related to butenedioic acid. Research has suggested that certain derivatives can influence neuroinflammatory pathways and may protect against neurodegenerative diseases by modulating oxidative stress levels and promoting neuronal survival .

Study 1: Antimicrobial Efficacy

A study conducted on a series of butenedioic acid derivatives demonstrated a significant reduction in bacterial growth in Staphylococcus aureus and Escherichia coli cultures when treated with these compounds. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives .

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

Study 2: Anticancer Activity

In vitro assays were performed on human breast cancer cell lines (MCF-7) treated with various concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at 25 µM after 48 hours of treatment .

Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

The proposed mechanisms through which butenedioic acid exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with structurally related compounds.
  • Modulation of Signal Transduction Pathways : The compound may interact with various signaling pathways involved in inflammation and cell survival.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in tracking metabolic pathways of this compound?

  • Methodology : Synthesize isotopically labeled analogs via precursor-directed biosynthesis or chemical synthesis. Use mass spectrometry imaging (MSI) or NMR metabolomics to trace incorporation into biological systems .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Validate reproducibility via inter-laboratory studies .

Q. How should researchers handle discrepancies between theoretical and observed mass spectrometry (MS) fragmentation patterns?

  • Solution : Re-examine ionization conditions (e.g., ESI vs. MALDI) and collision energies. Use high-resolution MS (HRMS) to resolve isobaric interferences. Compare with fragmentation libraries of structurally related tetracyclic compounds .

Cross-Disciplinary Applications

Q. What computational tools integrate chemical reactivity data with pharmacological properties for drug development?

  • Methodology : Use QSAR models (e.g., Schrodinger’s QikProp) to predict ADMET profiles. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess membrane permeability. Pair with cheminformatics platforms (e.g., KNIME) for data fusion .

Q. How can cryo-EM complement crystallography in studying this compound’s interactions with large biomolecules?

  • Methodology : Prepare vitrified samples of the compound bound to target proteins (e.g., ribosomes). Use single-particle analysis to resolve binding modes at near-atomic resolution (≤3 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.